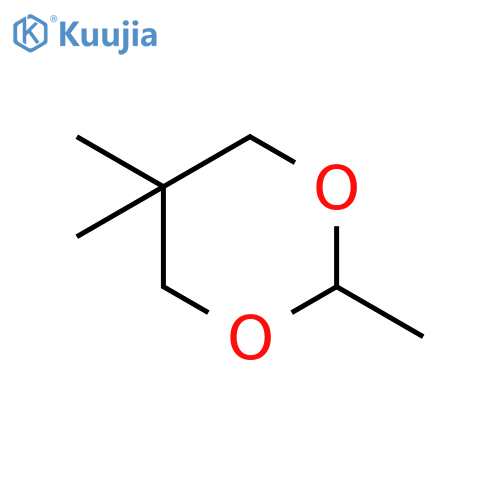Cas no 766-33-6 (2,5,5-trimethyl-1,3-dioxane)

2,5,5-trimethyl-1,3-dioxane structure
商品名:2,5,5-trimethyl-1,3-dioxane
2,5,5-trimethyl-1,3-dioxane 化学的及び物理的性質
名前と識別子
-
- 2,5,5-trimethyl-1,3-dioxane
- 1,3-dioxane, 2,5,5-trimethyl-
- 2,5,5-Trimethyl-[1,3]dioxane
- DB-216703
- AI3-19055
- AKOS026743488
- SCHEMBL1937905
- EN300-188227
- 766-33-6
- DTXSID90227406
-
- インチ: InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3
- InChIKey: WKHMCZHHXYIWCS-UHFFFAOYSA-N
- ほほえんだ: CC1OCC(CO1)(C)C
計算された属性
- せいみつぶんしりょう: 130.09942
- どういたいしつりょう: 130.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 89.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- PSA: 18.46
2,5,5-trimethyl-1,3-dioxane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-188227-2.5g |
2,5,5-trimethyl-1,3-dioxane |
766-33-6 | 95% | 2.5g |
$1931.0 | 2023-09-18 | |
| Enamine | EN300-188227-1g |
2,5,5-trimethyl-1,3-dioxane |
766-33-6 | 95% | 1g |
$986.0 | 2023-09-18 | |
| 1PlusChem | 1P005WKO-2.5g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 2.5g |
$2449.00 | 2024-04-21 | |
| Enamine | EN300-188227-5.0g |
2,5,5-trimethyl-1,3-dioxane |
766-33-6 | 95% | 5g |
$2858.0 | 2023-06-08 | |
| Enamine | EN300-188227-1.0g |
2,5,5-trimethyl-1,3-dioxane |
766-33-6 | 95% | 1g |
$986.0 | 2023-06-08 | |
| A2B Chem LLC | AC74696-10g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 10g |
$4494.00 | 2024-04-19 | |
| Aaron | AR005WT0-10g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 10g |
$5850.00 | 2023-12-13 | |
| 1PlusChem | 1P005WKO-10g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 10g |
$5298.00 | 2024-04-21 | |
| 1PlusChem | 1P005WKO-1g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 1g |
$1281.00 | 2024-04-21 | |
| Aaron | AR005WT0-2.5g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 2.5g |
$2681.00 | 2025-01-23 |
2,5,5-trimethyl-1,3-dioxane 関連文献
-
Nitesh Panchal,Piers R. J. Gaffney Org. Biomol. Chem. 2009 7 4832
-
Nitesh Panchal,Piers R. J. Gaffney Org. Biomol. Chem. 2009 7 4832
-
Vincenzo Cocheo,Caterina Boaretto,Franco Quaglio,Paolo Sacco,Roberto Zannetti Analyst 1991 116 1337
766-33-6 (2,5,5-trimethyl-1,3-dioxane) 関連製品
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
